![molecular formula C17H13N3 B565153 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4 CAS No. 1215697-37-2](/img/structure/B565153.png)

9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

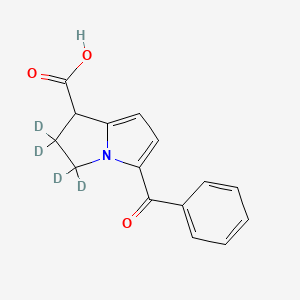

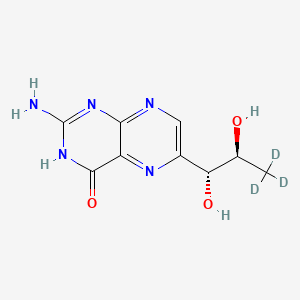

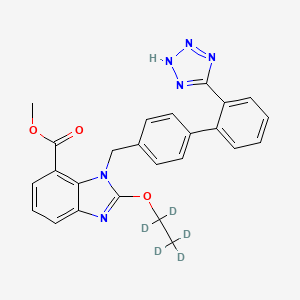

9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4 is a compound with the molecular formula C17H13N3 and a molecular weight of 263.336. It is a derivative of indole, a heterocyclic compound that has been a focal point in pharmacological research .

Synthesis Analysis

The derivatives of 4-aminophenyl substituted indole, which include 9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4, were synthesized using Fischer Indole synthesis and Vilsemeier reaction methods . These methods resulted in remarkable yield and instrumental data analysis .Molecular Structure Analysis

The molecular structure of 9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4 is based on the indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Chemical Reactions Analysis

Indole, the parent compound of 9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4, is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring due to its increased electron density .Wissenschaftliche Forschungsanwendungen

- Applications : Researchers explore indole-based cycloadditions for constructing biologically relevant heterocyclic compounds .

- Applications : Scientists design novel bioactive compounds by modifying the indole scaffold. These derivatives find applications in drug discovery and development .

- Applications : For instance, ®-3,3’-bis(2,4,6-triisopropylphenyl)-BINOL (TRIP) phosphoric acid acts as a catalyst in [4+3]-cycloaddition reactions involving 3-indolylmethanols and dienes .

Heterocyclic Synthesis via Cycloaddition Reactions

Bioactive Compound Design

Catalysis and Synthetic Methods

Molecular Docking Studies

Medicinal Chemistry

Wirkmechanismus

Target of Action

9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4, hereafter referred to as APNH-d4, is a derivative of indole . Indole derivatives have been extensively studied for their anticancer potential, and they have been found to target various biological receptors and enzymes . .

Mode of Action

Indole derivatives are known for their diverse reactivity and unique aromaticity . They can undergo various reactions, including cycloaddition reactions, which are powerful tools in organic synthesis for constructing complex and diverse heterocyclic structures . These reactions could potentially explain the interaction of APNH-d4 with its targets and the resulting changes.

Biochemical Pathways

For instance, indole-3-acetic acid (IAA) synthetic pathways in microorganisms have been identified and modified . These pathways could potentially be affected by APNH-d4.

Result of Action

Indole derivatives are known for their bioactivity, with some compounds exhibiting antitumor, antibacterial, antiviral, or antifungal activities . Therefore, it is plausible that APNH-d4 may have similar effects.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3,5,6-tetradeuterio-4-pyrido[3,4-b]indol-9-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3/c18-12-5-7-13(8-6-12)20-16-4-2-1-3-14(16)15-9-10-19-11-17(15)20/h1-11H,18H2/i5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJBUSARXRFUDR-KDWZCNHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)N)C=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])N2C3=CC=CC=C3C4=C2C=NC=C4)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/no-structure.png)

![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)